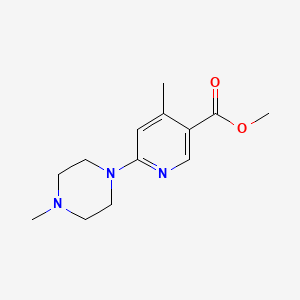

Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate is a chemical compound with the molecular formula C12H17N3O2. It is a derivative of nicotinic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate can be synthesized through a multi-step process. One common method involves the reaction of methyl 6-chloronicotinate with 1-methylpiperazine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction is typically carried out in N,N-dimethylformamide (DMF) at 80°C for 9 hours. The product is then purified by column chromatography to yield the desired compound with a high yield of 90.4% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate undergoes various chemical reactions, including:

Substitution Reactions: The piperazine ring can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while oxidation can lead to the formation of various oxidized derivatives.

Scientific Research Applications

Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets. For example, it has been studied for its potential as an enzyme inhibitor, where it binds to the active site of the enzyme and prevents its activity. The piperazine ring plays a crucial role in this interaction by providing a suitable binding conformation .

Comparison with Similar Compounds

Similar Compounds

- Methyl 6-(4-methylpiperazin-1-yl)nicotinate

- 4-(4-Methylpiperazin-1-yl)benzoic acid

- N-Methylpiperazine derivatives

Uniqueness

Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate is unique due to its specific substitution pattern on the nicotinate ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in medicinal chemistry and drug development .

Biological Activity

Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate is a derivative of nicotinic acid, notable for its potential biological activities. This compound, characterized by the presence of a piperazine ring, has garnered attention in medicinal chemistry due to its diverse pharmacological properties. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential central nervous system (CNS) effects.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇N₃O₂

- Molecular Weight : 221.26 g/mol

- InChI Key : QHMVJHRGUIQPPU-UHFFFAOYSA-N

- CAS Number : 132521-70-1

The structure of this compound includes a methyl group at the 4-position of the nicotinate moiety and a 4-methylpiperazine substituent. This unique configuration may confer distinct chemical and biological properties that enhance its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. Here are some key findings:

The compound exhibits significant anti-tubercular activity with an IC50 ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating its potential as a therapeutic agent in treating tuberculosis .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is suggested that the compound interacts with specific biochemical pathways crucial for microbial survival and replication. The presence of the piperazine ring may facilitate binding to biological targets, enhancing its pharmacological efficacy.

Anti-inflammatory Effects

In addition to its antimicrobial properties, there is emerging evidence that this compound may possess anti-inflammatory effects. The anti-inflammatory profiles have been assessed through in vitro studies where various inflammatory markers were measured:

- Key Findings :

- The compound demonstrated significant suppression of tumor necrosis factor-alpha (TNF-α) in stimulated macrophage cells.

- RNA sequencing analysis indicated downregulation of genes involved in inflammatory responses, suggesting a potential role in managing inflammatory conditions.

Central Nervous System Activity

Piperazine derivatives are often associated with CNS activity, which could also apply to this compound. Research indicates that compounds with similar structures exhibit anxiolytic and antidepressant effects:

| Property | Potential Effect |

|---|---|

| CNS Activity | Anxiolytic effects observed in related piperazine compounds |

Further studies are warranted to elucidate the specific CNS effects and therapeutic applications of this compound.

Properties

Molecular Formula |

C13H19N3O2 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

methyl 4-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H19N3O2/c1-10-8-12(14-9-11(10)13(17)18-3)16-6-4-15(2)5-7-16/h8-9H,4-7H2,1-3H3 |

InChI Key |

XRMNHOGTTAQXAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.